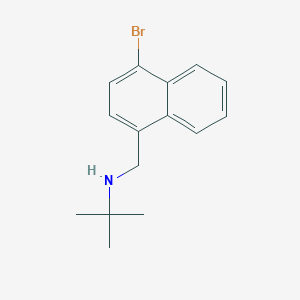

N-((4-Bromonaphthalen-1-yl)methyl)-2-methylpropan-2-amine

Beschreibung

N-((4-Bromonaphthalen-1-yl)methyl)-2-methylpropan-2-amine is a tertiary amine featuring a brominated naphthalene core. Its structure comprises a 4-bromo-substituted naphthalene ring linked via a methylene group to a 2-methylpropan-2-amine (tert-butylamine) moiety. The bromine atom at the 4-position of the naphthalene enhances lipophilicity and may influence electronic properties, while the tert-butyl group contributes steric bulk and basicity.

Eigenschaften

Molekularformel |

C15H18BrN |

|---|---|

Molekulargewicht |

292.21 g/mol |

IUPAC-Name |

N-[(4-bromonaphthalen-1-yl)methyl]-2-methylpropan-2-amine |

InChI |

InChI=1S/C15H18BrN/c1-15(2,3)17-10-11-8-9-14(16)13-7-5-4-6-12(11)13/h4-9,17H,10H2,1-3H3 |

InChI-Schlüssel |

KMLXTPWHWQZFMQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)NCC1=CC=C(C2=CC=CC=C12)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-((4-Bromnaphthalen-1-yl)methyl)-2-methylpropan-2-amin beinhaltet typischerweise die Reaktion von 4-Bromnaphthalin mit einem geeigneten Amin-Derivat. Eine übliche Methode beinhaltet die Verwendung eines Grignard-Reagenzes, wobei 4-Bromnaphthalin in Gegenwart eines Etherlösungsmittels mit Magnesium umgesetzt wird, um das entsprechende Grignard-Reagenz zu bilden. Dieser Zwischenstoff wird dann mit 2-Methylpropan-2-amin umgesetzt, um die gewünschte Verbindung zu ergeben .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab mit Optimierungen für Ausbeute und Reinheit beinhalten. Die Verwendung von kontinuierlichen Flussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

N-((4-Bromnaphthalen-1-yl)methyl)-2-methylpropan-2-amin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Naphthalinderivate zu bilden.

Reduktion: Reduktionsreaktionen können Amin-Derivate mit veränderten funktionellen Gruppen liefern.

Substitution: Das Bromatom im Naphthalinring kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.

Substitution: Nucleophile wie Natriummethoxid (NaOCH3) oder Kalium-tert-butoxid (KOtBu) können Substitutionsreaktionen erleichtern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Naphthochinone liefern, während Substitutionsreaktionen verschiedene funktionalisierte Naphthalinderivate produzieren können .

Wissenschaftliche Forschungsanwendungen

N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine, also known as N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine, is an organic compound with the molecular formula C15H16BrN and a molecular weight of approximately 278.19 g/mol. It consists of a bromonaphthalene moiety attached to a propan-2-amine group. While specific studies on this compound may be limited, its structural features suggest potential applications in medicinal chemistry and organic synthesis.

Potential Applications

- Medicinal Chemistry: N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine can serve as a building block for synthesizing pharmaceuticals. Compounds with similar structures have exhibited biological activities, suggesting that this compound may have therapeutic potential. Further research is necessary to elucidate its specific biological effects and therapeutic potential.

- Organic Synthesis: The presence of both the amine and the bromine substituent in N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine contributes to its reactivity. Key reactions may include:

- Bromine displacement: The bromine atom can be displaced by various nucleophiles, allowing for the introduction of new functional groups.

- Amine alkylation/acylation: The amine group can undergo alkylation or acylation reactions, leading to the formation of new compounds with modified properties.

- Cross-coupling reactions: The bromine substituent can participate in cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of more complex molecules.

- Interaction studies: Interaction studies involving N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine could focus on:

- Receptor binding assays: Assessing the compound's ability to bind to specific receptors in vitro can provide insights into its potential mechanism of action.

- Enzyme inhibition studies: Evaluating the compound's ability to inhibit specific enzymes can help identify potential therapeutic targets.

- Cell-based assays: Testing the compound's effects on cell growth, differentiation, or other cellular processes can provide further information about its biological activity.

Wirkmechanismus

The mechanism by which N-((4-Bromonaphthalen-1-yl)methyl)-2-methylpropan-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromonaphthalene moiety can facilitate binding to hydrophobic pockets in proteins, while the amine group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Halogen Effects : Bromine at the 4-position (naphthalene) vs. para-halogens (benzene) may alter electronic properties. For instance, bromine’s larger atomic size could enhance steric hindrance and reduce reactivity compared to fluorine or chlorine .

- Functional Groups: The tert-butylamine group is a common feature, contributing to steric protection and basicity.

Key Observations :

- The target compound may be synthesized via similar coupling strategies (e.g., DCC/DMAP), as evidenced by benzylamine derivatives in . Yields for such reactions typically range from 33% to 52% .

- Photochemical methods (e.g., Ir-catalyzed decarboxylation) are alternative routes for tert-butylamine derivatives but may require optimization for naphthalene systems .

Spectroscopic Properties

Table 3: NMR and MS Data for Tert-Butylamine Derivatives

Key Observations :

Key Observations :

- Nitrone derivatives (e.g., compound 3) demonstrate neuroprotection via radical scavenging, suggesting that the target compound’s bromonaphthalene group could enhance similar activity due to increased lipophilicity .

- Triazole-containing nitrones (e.g., 9f) exhibit potent antioxidant effects, though the absence of a nitrone group in the target compound limits direct comparison .

Biologische Aktivität

N-((4-Bromonaphthalen-1-yl)methyl)-2-methylpropan-2-amine is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and metabolic regulation. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Molecular Formula

- Molecular Weight : 305.22 g/mol

- Chemical Structure : Features a bromonaphthalene moiety linked to a secondary amine.

Antitumor Activity

Recent studies have indicated that compounds similar to N-((4-Bromonaphthalen-1-yl)methyl)-2-methylpropan-2-amine exhibit significant antitumor properties. For instance, compounds with similar structures have shown efficacy against KRAS G12C mutant tumors, which are notoriously difficult to treat.

Case Study: KRAS G12C Mutant Tumors

A study published in 2020 demonstrated that certain derivatives of naphthalene could inhibit tumor growth in preclinical models. The research highlighted the importance of the bromine substitution in enhancing the compound's interaction with target proteins involved in tumor progression .

Metabolic Regulation

N-((4-Bromonaphthalen-1-yl)methyl)-2-methylpropan-2-amine has also been investigated for its role in metabolic regulation. Specifically, it has been noted for its ability to act as an agonist for GPR120, a receptor implicated in insulin sensitivity and inflammation reduction.

The compound promotes GLP-1 production in the gastrointestinal tract, which is crucial for glucose metabolism and appetite regulation. This suggests potential applications in treating metabolic disorders such as obesity and type 2 diabetes .

Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of KRAS G12C mutant tumors | |

| Metabolic Regulation | Agonist for GPR120, enhances GLP-1 | |

| Anti-inflammatory | Reduces inflammation in macrophages |

Pharmacological Properties

| Property | Value |

|---|---|

| Molecular Weight | 305.22 g/mol |

| Solubility | Soluble in organic solvents |

| Toxicity | Low toxicity observed in preliminary studies |

Recent Advances

In a recent patent application, N-((4-Bromonaphthalen-1-yl)methyl)-2-methylpropan-2-amine was highlighted for its potential use in pharmaceutical formulations aimed at treating metabolic diseases and certain cancers. The research emphasizes its dual action as an anti-inflammatory agent and a metabolic enhancer, making it a promising candidate for further development .

Future Directions

Ongoing research is focusing on optimizing the synthesis of this compound to enhance its bioavailability and efficacy. Studies are also exploring combination therapies that incorporate this compound with existing cancer treatments to improve outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.